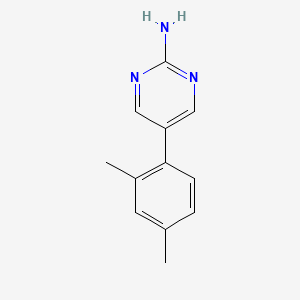
5-(2,4-Dimethylphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dimethylphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the pyrimidine ring at position 5. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)pyrimidin-2-amine typically involves the Buchwald-Hartwig amination reaction. This method uses dichlorobis(triphenylphosphine)palladium(II) as a catalyst, xantphos as a ligand, and sodium tert-butoxide as a base in refluxing toluene under a nitrogen atmosphere . The reaction proceeds with moderate to good yields, ranging from 27% to 82% .
Industrial Production Methods
the Buchwald-Hartwig amination reaction is scalable and can be adapted for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while substitution can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
5-(2,4-Dimethylphenyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler pyrimidine derivative with similar biological activities.
4,6-Dichloropyrimidine: Another pyrimidine derivative with potent biological activities.
5-Bromo-2-aminopyrimidine: A halogenated pyrimidine derivative with enhanced reactivity.
Uniqueness
5-(2,4-Dimethylphenyl)pyrimidin-2-amine is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Biological Activity
5-(2,4-Dimethylphenyl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various diseases. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a 2,4-dimethylphenyl group at the 5-position. This structural configuration is significant for its interactions with biological targets.
The compound primarily acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial in folate metabolism. Inhibition of DHFR is particularly relevant in the context of malaria treatment, as Plasmodium falciparum relies on this enzyme for its proliferation.
Inhibitory Activity Against DHFR
Research indicates that this compound exhibits significant inhibitory activity against both wild-type and mutant forms of PfDHFR. The Ki values reported range from 1.3 to 243 nM for wild-type and 13 to 208 nM for mutant strains, demonstrating its potential as a lead compound in antimalarial drug development .
In Vitro Studies
A series of studies have evaluated the biological activity of this compound:
- Antimalarial Activity : In vitro assays have shown that compounds similar to this compound possess antiplasmodial activity in the low nanomolar range against both drug-sensitive and resistant strains of P. falciparum. For example, analogs with similar structures have demonstrated IC50 values ranging from 0.4 to 28 μM .
- Pharmacokinetics : Investigations into the pharmacokinetic properties suggest that modifications to the chemical structure can enhance bioavailability and efficacy against P. falciparum .
Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-(2,4-dimethylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-8-3-4-11(9(2)5-8)10-6-14-12(13)15-7-10/h3-7H,1-2H3,(H2,13,14,15) |
InChI Key |
SCBQCSOTURBMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN=C(N=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















